molecular formula C22H23N5O3 B2834553 5-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one CAS No. 2034223-32-8

5-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one

Cat. No.: B2834553
CAS No.: 2034223-32-8
M. Wt: 405.458
InChI Key: OVSKNMUQLJKNCQ-UHFFFAOYSA-N
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Description

5-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C22H23N5O3 and its molecular weight is 405.458. The purity is usually 95%.
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Scientific Research Applications

Chemosensors

Compounds featuring pyrrolidine and triazole units have been synthesized and investigated for their potential as selective chemosensors. For instance, a study by Maity and Govindaraju (2010) introduced a pyrrolidine constrained bipyridyl-dansyl conjugate via a triazole linker, synthesized through click chemistry. This fluoroionophore acts as a selective ratiometric and colorimetric chemosensor for Al(3+), leveraging internal charge transfer (ICT) mechanisms for detection purposes (Maity & Govindaraju, 2010).

Liquid Crystals

Research on liquid crystal materials has also utilized similar chemical frameworks. Hagar, Ahmed, and Saad (2020) synthesized new groups of 2-hydroxypyridine ester-based liquid crystals, revealing how the mesophase behavior of these compounds is influenced by the length of the alkoxy chain, the polarity, dipole moment, and charge distribution. These findings underscore the importance of structural manipulation in tailoring the properties of liquid crystalline materials for specific applications (Hagar, Ahmed, & Saad, 2020).

Molecular Electronics and Photophysics

In the realm of molecular electronics and photophysics, the manipulation of ligands in ruthenium complexes to enhance luminescence lifetimes presents another application area. A study reported the synthesis and characterization of mixed ligand ruthenium complexes, demonstrating how the sigma-donor strength of ligands can significantly impact the photophysical properties of these complexes. This research provides valuable insights into designing molecular electronic devices with enhanced performance (Duati et al., 2003).

Pharmaceutical Research

In pharmaceutical research, the structural motifs found in the query compound are often explored for their therapeutic potential. For example, modifications of certain core structures have led to the development of novel inhibitors with potential anticancer effects. Studies like those conducted by Wang et al. (2015) illustrate the process of optimizing compounds for improved efficacy and reduced toxicity, highlighting the compound's role as potent PI3K inhibitors and effective anticancer agents with low toxicity (Wang et al., 2015).

Properties

IUPAC Name

5-[3-(4-cyclopropyltriazol-1-yl)pyrrolidine-1-carbonyl]-4-methoxy-1-phenylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O3/c1-30-20-11-21(28)26(16-5-3-2-4-6-16)13-18(20)22(29)25-10-9-17(12-25)27-14-19(23-24-27)15-7-8-15/h2-6,11,13-15,17H,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVSKNMUQLJKNCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N(C=C1C(=O)N2CCC(C2)N3C=C(N=N3)C4CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.